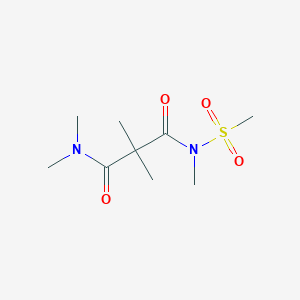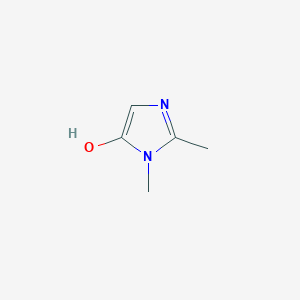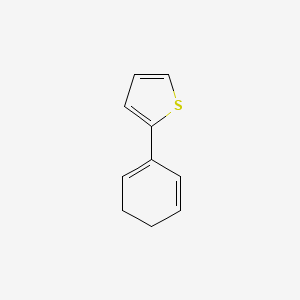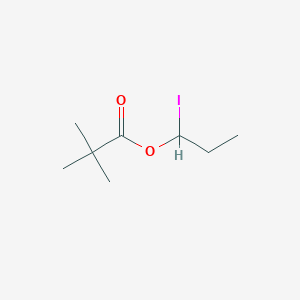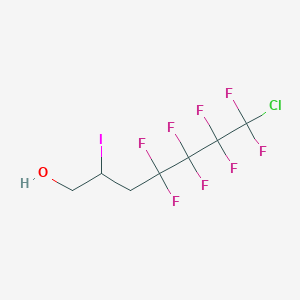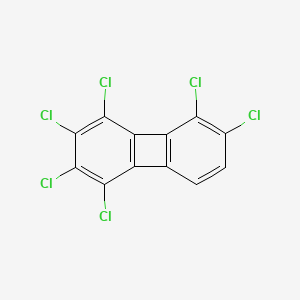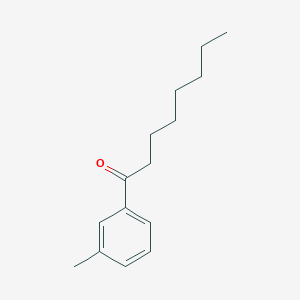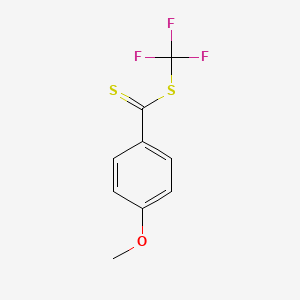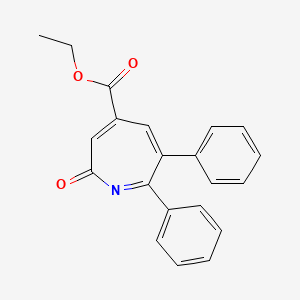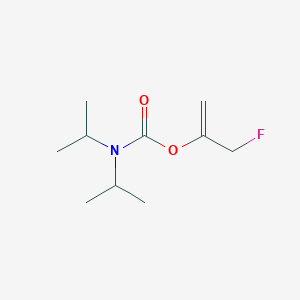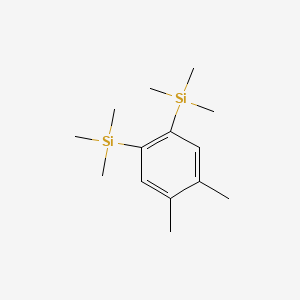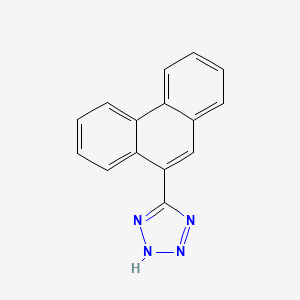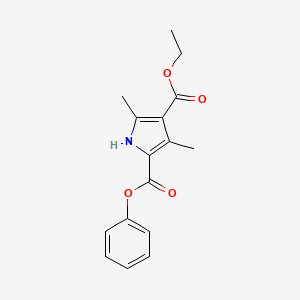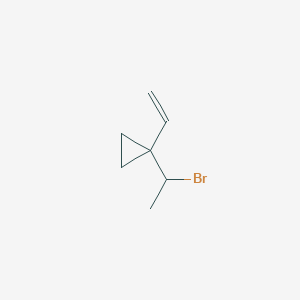
1-(1-Bromoethyl)-1-ethenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromoethyl)-1-ethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-1-ethenylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the bromination of 1-ethenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromoethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Addition Reactions: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like dichloromethane.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Substituted cyclopropane derivatives with various functional groups.
Addition Reactions: Dihaloalkanes with halogen atoms added to the ethenyl group.
Oxidation Reactions: Cyclopropane carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(1-Bromoethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Bromoethyl)-1-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Comparaison Avec Des Composés Similaires
1-(1-Bromoethyl)-1-ethenylcyclopropane can be compared with other similar compounds, such as:
1-Bromoethylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Ethenylcyclopropane:
1-(1-Chloroethyl)-1-ethenylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring with both bromoethyl and ethenyl substituents, providing a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
105961-61-3 |
|---|---|
Formule moléculaire |
C7H11Br |
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
1-(1-bromoethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-5-7)6(2)8/h3,6H,1,4-5H2,2H3 |
Clé InChI |
BJLVYIIHKHACRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


